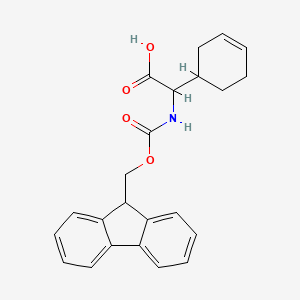

2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

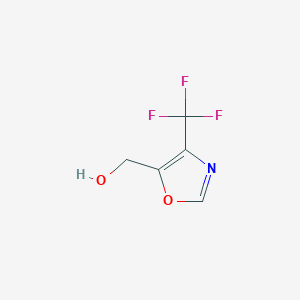

2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon that has been extensively studied for its pharmacological properties. The synthesis of 2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves the reaction of fluorene with cyclohexene and subsequent functionalization with an amine and carboxylic acid group.

Scientific Research Applications

Synthesis and Reactivity

Cyclohexene-1-acetic acid derivatives have been utilized in reactions with aromatic substrates to yield hexahydrophenanthrenes through tandem acylation-cycloalkylation. This process, upon dehydrogenation, affords phenanthrenes in high yields, showcasing the compound's utility in synthesizing complex hydrocarbon structures (Ramana & Potnis, 1996). Additionally, the acetal-protected cyclohexylacetic acid derivatives have been prepared and transformed into hexahydroindoles, which serve as important intermediates for alkaloid synthesis (Juma et al., 2008).

Catalysis and Ligand Effects

The steric effect of carboxylate ligands on palladium-catalyzed intramolecular C-H arylation reactions has been explored, with bulky carboxylic acids accelerating the C-H bond activation step, thereby facilitating efficient cyclization processes (Tanji et al., 2018). This underscores the significance of 2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid derivatives in mediating complex organic transformations.

Protection and Deprotection Strategies

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound of interest, has been employed for the protection of hydroxy-groups, facilitating the synthesis of biochemically relevant molecules, such as oligonucleotides, by providing a means to selectively deprotect these groups without disturbing other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Novel Reaction Pathways

Research has also delved into novel cyclodimerization reactions of cyclohexadienylidene acetic acid derivatives, leading to the formation of unique lactone-acids. This highlights the compound's potential in generating new cyclic structures through innovative reaction pathways (Nesvadba et al., 2001).

properties

IUPAC Name |

2-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,10-13,15,20-21H,3,8-9,14H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQKQYYQPKTJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2722789.png)

![2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2722791.png)

![1-(Thiophen-2-ylmethyl)-4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2722795.png)

![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)